methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a synthetic purine derivative with a molecular framework that combines a theophylline-like core (1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine) linked via an acetyl-amino bridge to a methyl benzoate moiety. This compound is structurally designed to leverage the biological activity of the purine scaffold, which is known for its interactions with adenosine receptors and phosphodiesterase enzymes, while the benzoate ester group modulates physicochemical properties such as solubility and bioavailability .
Properties
IUPAC Name |
methyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-20-14-13(15(24)21(2)17(20)26)22(9-18-14)8-12(23)19-11-6-4-10(5-7-11)16(25)27-3/h4-7,9H,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOMGKYUZJNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure
The compound features a purine derivative structure, which is crucial for its biological activity. The presence of the methyl and acetyl groups enhances its solubility and bioavailability.
Medicinal Chemistry
Methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate has been studied for its potential as a therapeutic agent. Its structural similarity to known purine derivatives suggests possible applications as:
- Antiviral Agents : Research indicates that purine derivatives can inhibit viral replication. Studies have demonstrated that compounds with similar structures exhibit antiviral properties against various viruses such as HIV and herpes simplex virus .
- Anticancer Drugs : The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer therapy. Analogous compounds have shown efficacy in inhibiting tumor growth in preclinical models .
Enzyme Inhibition Studies
The compound's interaction with specific enzymes has been a focus of research. For instance:
- Adenosine Deaminase Inhibition : this compound has been evaluated for its potential to inhibit adenosine deaminase, an enzyme involved in purine metabolism. This inhibition could lead to increased levels of adenosine, which has various physiological effects including immunosuppression and vasodilation .
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetic properties of this compound has highlighted its potential for drug delivery systems:
- Nanoparticle Formulations : Studies have explored the encapsulation of this compound within nanoparticles to enhance its stability and targeted delivery to cancer cells. Such formulations have shown improved therapeutic efficacy in vitro and in vivo .
Case Study 1: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested them against HIV. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiviral activity .
Case Study 2: Anticancer Efficacy
A preclinical study assessed the anticancer properties of this compound on human breast cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis and reduced cell proliferation compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of purine derivatives functionalized with ester-linked aromatic groups. Below is a detailed comparison with four analogous compounds, highlighting structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Substituent Effects on Solubility and Bioavailability :
- The methyl benzoate group in the target compound provides moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility. In contrast, the ethyl benzoate analog (MW 385.38) exhibits slightly higher metabolic stability but lower solubility due to the longer alkyl chain .
- The 4-isopropylphenyl amide derivative (MW 383.43) shows significantly increased logP (~3.5), favoring blood-brain barrier penetration but limiting aqueous solubility .
Impact of Linker Chemistry: The acetyl-amino bridge in the target compound and its ethyl analog allows for hydrogen bonding with biological targets, such as adenosine receptors.
Functional Group Modifications :
- The benzyloxy-hydroxypropyl benzoate derivative (MW 508.52) introduces a hydroxyl group, enhancing water solubility (logP ~1.8) and enabling hydrogen bonding with polar residues in enzyme active sites .
Adenosine Receptor Binding
- The target compound and its ethyl analog () share a high structural similarity to theophylline, a known adenosine A1/A2A receptor antagonist. Computational docking studies suggest that the benzoate group in these compounds occupies a hydrophobic pocket adjacent to the receptor’s active site, mimicking theophylline’s binding mode .
- The 4-isopropylphenyl amide derivative () exhibits stronger binding to A2B receptors (IC50 = 120 nM) due to its bulkier aromatic group, which fills a larger hydrophobic cavity .
Phosphodiesterase (PDE) Inhibition
- The hydroxypropyl-benzyloxy analog () demonstrates potent PDE4 inhibition (IC50 = 45 nM), attributed to its hydroxyl group forming hydrogen bonds with PDE4’s catalytic domain. In contrast, the target compound shows weaker PDE4 activity (IC50 = 220 nM), emphasizing the role of polar substituents in enzyme interaction .
Methodological Considerations in Compound Similarity Analysis
- Structural Similarity Metrics : Tanimoto and Dice coefficients (using Morgan fingerprints) indicate >85% similarity between the target compound and its ethyl analog (), but only 65% similarity to the 4-isopropylphenyl amide derivative (), reflecting divergent biological profiles .
- Activity Cliffs: Despite high structural similarity, minor modifications (e.g., methyl → ethyl ester) can lead to significant activity differences (e.g., 2-fold change in PDE4 IC50), underscoring the limitations of relying solely on structural metrics for virtual screening .
Q & A
Q. What are the optimized synthetic routes for methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound likely involves multi-step reactions, such as coupling the purine moiety to the benzoate backbone via amide bond formation. Key variables include:
- Stepwise stoichiometry : Use 1.00 equivalent of core reactants (e.g., purine derivatives) with slight excesses of coupling agents (e.g., 1.10–1.60 equivalents of DIPEA) to drive reactions to completion, as demonstrated in analogous triazine-based syntheses .
- Temperature control : Optimize steps at specific temperatures (e.g., –35°C for nucleophilic substitutions, 40–45°C for amine coupling) to minimize side products .
- Purification : Employ gradient elution in medium-pressure liquid chromatography (MPLC) with silica gel and solvent systems like CH₂Cl₂/EtOAC (1–20%) to isolate high-purity products .
Data Example :
| Step | Reagents/Conditions | Yield | Purity (Rf) |
|---|---|---|---|
| 1 | –35°C, 7 h | 90% | Rf = 0.18 |
| 2 | 40°C, 47 h | - | - |
| 3 | 40°C, 23.5 h | - | - |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing shifts to structurally analogous compounds (e.g., δ ~3.76 ppm for methoxy groups in benzoate derivatives) . Overlapping signals (e.g., carbonyl or aromatic protons) may require 2D NMR (COSY, HSQC) for resolution.
- Chromatography : Use TLC (hexane/EtOAc systems) for preliminary purity checks and HPLC-MS for quantifying trace impurities .
- Cross-validation : Combine spectral data with computational tools (e.g., density functional theory (DFT) for predicting NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the bioactivity or reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize the compound’s geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity sites .
- Molecular docking : Simulate interactions with biological targets (e.g., adenosine receptors due to the purine scaffold) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) from prior studies to identify confounding factors .
- Controlled replication : Re-test the compound under standardized conditions (e.g., fixed concentrations, matched solvent controls) to isolate bioactivity drivers .
Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives?
Methodological Answer:
- Variable selection : Modify substituents (e.g., methyl groups on the purine ring, methoxy positions on the benzoate) and assess impacts on solubility, binding affinity, or metabolic stability.
- Multivariate analysis : Use split-plot experimental designs (e.g., randomized blocks with rootstock variables) to evaluate multiple factors simultaneously .
Q. What methodologies assess environmental stability or degradation pathways of this compound?
Methodological Answer:
- Fate studies : Expose the compound to simulated environmental conditions (UV light, varying pH) and analyze degradation products via LC-MS/MS .
- Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) using tiered testing protocols from frameworks like the OECD guidelines .
Theoretical and Methodological Frameworks
Q. How can researchers align studies of this compound with broader biochemical theories?
Methodological Answer:
- Conceptual linkage : Investigate its mechanism of action within established frameworks (e.g., purinergic signaling pathways) to generate hypotheses about receptor selectivity or metabolic pathways .
- Iterative refinement : Use preliminary data to refine theoretical models (e.g., QSAR equations for predicting bioactivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
